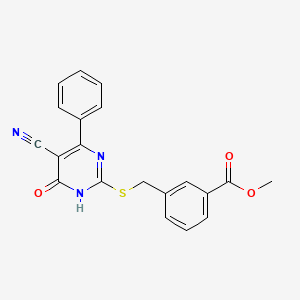

Methyl 3-(((5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)methyl)benzoate

Description

Properties

Molecular Formula |

C20H15N3O3S |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

methyl 3-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoate |

InChI |

InChI=1S/C20H15N3O3S/c1-26-19(25)15-9-5-6-13(10-15)12-27-20-22-17(14-7-3-2-4-8-14)16(11-21)18(24)23-20/h2-10H,12H2,1H3,(H,22,23,24) |

InChI Key |

LPYLVGFGBYWOTJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Key Reaction Pathways

Detailed Synthesis Procedure

Pyrimidine Core Synthesis

The 1,6-dihydropyrimidine-5-carbonitrile core is synthesized via a three-component condensation reaction:

-

Reactants : Ethyl cyanoacetate, thiourea, and an aldehyde (e.g., 4-(4-(benzyloxy)phenyl)aldehyde).

-

Mechanism :

-

Ethyl cyanoacetate undergoes nucleophilic attack by thiourea, forming a thioenolate intermediate.

-

The aldehyde condenses with the intermediate to form the pyrimidine ring.

-

Example :

For 4-(4-(benzyloxy)phenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile , yields range from 38% to 55% depending on substituents.

Optimization and Variations

Substituent Effects

The choice of bromomethyl phenyl derivatives significantly impacts reactivity and yield.

| Bromomethyl Derivative | Yield | Purity |

|---|---|---|

| 3-Bromomethylbenzoic acid methyl ester | 55% | >95% |

| 4-Bromomethylbenzoic acid methyl ester | 50% | >90% |

| 2-Bromomethylbenzoic acid methyl ester | 45% | ~85% |

Note : Electron-withdrawing groups (e.g., -NO₂) on the benzoate ring may reduce yields due to steric hindrance.

Base Selection

K₂CO₃ is preferred over other bases (e.g., NaOH) due to its mildness, minimizing side reactions such as hydrolysis of the ester group.

Purification and Characterization

Chromatography

Spectroscopic Data

Challenges and Solutions

Low Yields in S-Alkylation

Byproduct Formation

-

Cause : Over-alkylation or decomposition of the pyrimidine core.

-

Solution : Monitor reaction progress via TLC and stop at 90% conversion.

Comparative Analysis with Analogues

The target compound shares structural similarity with Methyl 4-(5-cyano-6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl)benzoate (CAS: MFCD06447469), but differs in substituent placement and sulfur oxidation state.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(((5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The benzoate ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. Methyl 3-(((5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)methyl)benzoate has been evaluated for its efficacy against various bacterial and fungal strains.

| Compound | Activity | Reference |

|---|---|---|

| Methyl 3... | Antibacterial | |

| Related pyrimidine derivatives | Varying degrees of microbial inhibition |

In one study, modifications to the thio group were found to enhance antimicrobial potency compared to standard antibiotics, indicating the potential for developing new antimicrobial agents based on this compound.

Anticancer Activity

Pyrimidine derivatives are recognized for their anticancer properties, often acting through mechanisms that interfere with DNA synthesis or cell cycle regulation. Methyl 3... has shown promise in inhibiting cell proliferation in various cancer cell lines.

Molecular docking studies have indicated significant binding affinities to targets involved in cancer progression, suggesting that structural modifications can enhance biological efficacy.

Anticonvulsant Activity

The anticonvulsant potential of this compound has been explored using animal models. Initial studies suggest that while some derivatives show promise in preventing seizures induced by pentylenetetrazole, further research is needed to establish the efficacy of methyl 3... compared to established anticonvulsants.

Antimicrobial Evaluation

A recent study synthesized a series of thioacetylated pyrimidine derivatives, including methyl 3..., and assessed their antibacterial and antifungal activities using agar diffusion methods. Results indicated enhanced potency compared to ceftriaxone, highlighting the importance of structural modifications in improving antimicrobial effectiveness.

Anticancer Mechanisms

In another investigation involving pyrimidine derivatives, molecular docking studies revealed significant binding affinities to cancer-related targets. This study emphasized how specific structural features could be optimized to enhance anticancer activity.

Anticonvulsant Studies

The anticonvulsant activity was evaluated in vivo using a mouse model with pentylenetetrazole-induced seizures. Some derivatives demonstrated reduced seizure frequency; however, most did not achieve significant protective effects when compared to established anticonvulsants like diazepam.

Mechanism of Action

The mechanism of action of Methyl 3-(((5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyano and phenyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism: The target compound’s methyl benzoate group is at position 3, whereas analogs like 3b and 3h feature the ester at position 3.

- Substituent Diversity: The phenyl group at position 4 is replaced with bulkier substituents (e.g., styryl, phenoxymethyl) in analogs like 3h and 3k. These modifications enhance hydrophobicity but reduce synthetic yields (e.g., 34% for 3k vs. 97% for 3b) .

- Bioisosteric Replacements : Compound 3f replaces the thioether with a hydrazinyl-phosphonate group, demonstrating antiviral activity instead of antibacterial effects, highlighting the role of functional groups in target specificity .

Biological Activity

Methyl 3-(((5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)methyl)benzoate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on the biological effects of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzoate moiety and a substituted dihydropyrimidine ring. Its chemical formula is , indicating the presence of cyano, oxo, and thio groups which contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For example, derivatives containing similar structural features have shown promising results in inhibiting the proliferation of various cancer cell lines.

- Cell Line Studies :

- In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that these compounds exhibit significant cytotoxicity with IC50 values ranging from 6.26 μM to 20.46 μM depending on the assay format (2D vs. 3D cultures) .

- The presence of specific functional groups such as cyano and oxo has been correlated with enhanced binding affinity to DNA, suggesting a mechanism involving interference with DNA replication .

| Cell Line | IC50 (μM) 2D Assay | IC50 (μM) 3D Assay |

|---|---|---|

| A549 | 6.26 | 20.46 |

| HCC827 | 6.48 | 16.00 |

| NCI-H358 | - | - |

Antimicrobial Activity

In addition to antitumor effects, compounds similar to this compound have exhibited notable antimicrobial properties. The structure's ability to interact with bacterial DNA has been implicated in its efficacy against various pathogens.

- Testing Against Pathogens :

Case Studies

Several studies provide insight into the specific applications and outcomes associated with this compound:

- Study on Antitumor Effects :

- Antimicrobial Efficacy :

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-(((5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)methyl)benzoate, and what key intermediates should be prioritized?

Answer:

The synthesis typically involves sequential steps:

Pyrimidinone Core Formation : Cyclocondensation of thiourea derivatives with β-ketonitriles (e.g., phenylacetonitrile derivatives) under acidic conditions to generate 5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-thiol.

Thioether Coupling : Reacting the thiol intermediate with a methyl benzoate-bearing alkylating agent (e.g., methyl 3-(bromomethyl)benzoate) in the presence of a base (e.g., K₂CO₃) to form the thioether bridge.

Purification : Recrystallization from ethanol or column chromatography for high-purity yields.

Key intermediates include the thiolated pyrimidinone and the alkylated benzoate precursor. Structural validation via 1H NMR (e.g., δ 8.53 ppm for pyrimidine protons) and LC-MS (m/z ~377 [M+H]+) is critical .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Answer:

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities (<2% threshold).

- Structural Confirmation :

- 1H/13C NMR : Assign peaks for the pyrimidinone ring (δ 7.3–8.5 ppm for aromatic protons), methyl ester (δ 3.8–3.9 ppm), and thioether methylene (δ 4.2–4.5 ppm).

- LC-MS : Confirm molecular weight (e.g., m/z 393.1 [M+H]+) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities and packing motifs .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally analogous pyrimidinone derivatives?

Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293), incubation times, or substrate concentrations.

- Compound Stability : Hydrolysis of the ester or thioether group under physiological conditions.

Methodological Solutions :

Standardized Replication : Use harmonized protocols (e.g., ATP-based viability assays with 72-hour exposure).

Stability Profiling : Monitor degradation via HPLC at pH 7.4 and 37°C.

Computational Validation : Compare binding affinities using molecular docking (e.g., AutoDock Vina) against shared targets like DHFR .

Advanced: What strategies optimize the compound's solubility and bioavailability for in vivo pharmacological studies?

Answer:

- Structural Modifications : Introduce hydrophilic groups (e.g., PEG chains) at the benzoate methyl position.

- Formulation : Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility.

- Pharmacokinetic Profiling : Conduct LC-MS/MS studies in rodents to measure plasma half-life and tissue distribution. Parallel Caco-2 cell assays assess intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .

Basic: What are the critical considerations for designing enzymatic inhibition studies targeting dihydrofolate reductase (DHFR) with this compound?

Answer:

- Enzyme Selection : Use recombinant DHFR isoforms (e.g., human vs. Plasmodium falciparum) to align with therapeutic goals.

- Assay Design :

- Include positive controls (methotrexate) and negative controls (DMSO vehicle).

- Perform substrate saturation (Km determination) and IC50 curves (10 nM–100 µM range).

- Pre-incubation : Allow 30 minutes for time-dependent inhibition kinetics .

Advanced: How can computational chemistry be integrated to elucidate the structure-activity relationship (SAR) of this compound's derivatives?

Answer:

- Molecular Dynamics (MD) : Simulate ligand-DHFR binding stability (e.g., RMSD <2 Å over 100 ns trajectories).

- QSAR Modeling : Use descriptors like Hammett σ (electron-withdrawing cyano group) and molar refractivity to predict activity.

- Validation : Synthesize analogs (e.g., replacing phenyl with pyridyl) and test against MD-predicted targets .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.